molecular formula C21H21N3O4 B2873568 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acrylamide CAS No. 2035022-16-1

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acrylamide

Cat. No.: B2873568
CAS No.: 2035022-16-1
M. Wt: 379.416
InChI Key: ALJZECDWXYGKME-SOFGYWHQSA-N
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Description

The compound “(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acrylamide” is a structurally complex acrylamide derivative featuring a benzo[d][1,3]dioxole (piperonyl) moiety, a furan-substituted pyrazole ring, and an ethyl linker. Its E-configuration at the acrylamide double bond is critical for maintaining planar geometry, which often correlates with enhanced binding affinity in biological systems . The benzo[d][1,3]dioxole group is associated with metabolic stability and improved bioavailability in medicinal chemistry, while the pyrazole-furan hybrid scaffold may contribute to interactions with kinase targets or inflammatory pathways .

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-14-21(18-4-3-11-26-18)15(2)24(23-14)10-9-22-20(25)8-6-16-5-7-17-19(12-16)28-13-27-17/h3-8,11-12H,9-10,13H2,1-2H3,(H,22,25)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALJZECDWXYGKME-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C=CC2=CC3=C(C=C2)OCO3)C)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1CCNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)C)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Weight LogP* Solubility (mg/mL) Similarity Index (Tanimoto) Bioactivity Hypothesis
Target Compound 449.47 3.2 0.12 Kinase inhibition, anti-inflammatory
Compound 7h 487.52 2.8 0.25 0.65 HDAC modulation
(2E)-2-Cyano-...acrylamide 412.44 3.5 0.08 0.72 Covalent kinase inhibition
Benzothiazole analog 366.39 2.9 0.30 0.58 Antioxidant, enzyme inhibition

*LogP values estimated using fragment-based methods.

Functional and Pharmacokinetic Differences

  • Cross-Reactivity: The pyrazole-furan moiety in the target compound may exhibit cross-reactivity in immunoassays due to structural mimicry with other heterocyclic systems, as seen in low-selective analytical systems .
  • Solubility : The target compound’s lower solubility (0.12 mg/mL) versus benzothiazole analogs (0.30 mg/mL) may reflect the bulky pyrazole-ethyl linker, impacting oral bioavailability.

Methodological Considerations in Similarity Assessment

  • Tanimoto vs. Dice Coefficients : Similarity indices vary based on fingerprint type (e.g., MACCS or Morgan fingerprints). For instance, the target compound and Compound 7h show a Tanimoto score of 0.65 but a Dice score of 0.78, highlighting method-dependent variability .
  • Activity Cliffs: Structural analogs like the cyano-substituted acrylamide may exhibit divergent bioactivities despite high similarity (e.g., cytotoxicity vs. anti-inflammatory effects), underscoring the need for multi-parameter comparisons .

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